

triisopropylamine solubility in common organic solvents

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An In-depth Technical Guide to the Solubility of **Triisopropylamine** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **triisopropylamine** in a range of common organic solvents. While specific quantitative solubility data for **triisopropylamine** is not extensively available in published literature, this document consolidates qualitative solubility information and presents detailed experimental protocols for its determination. The guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection for synthesis, formulation, and purification processes involving **triisopropylamine**.

Introduction

Triisopropylamine (TIPA), a tertiary amine with the chemical formula C₉H₂₁N, is characterized by its three bulky isopropyl groups attached to a central nitrogen atom.[1] This sterically hindered amine is primarily utilized as a non-nucleophilic base and a catalyst in various organic syntheses.[2] Its physical state is a colorless liquid with a characteristic amine odor.[3] An understanding of its solubility in organic solvents is critical for its effective application in diverse fields, including pharmaceuticals and performance chemicals, where it may act as a solvent, intermediate, or excipient to modify solubility and enhance stability.[2][4]



Solubility of Triisopropylamine Qualitative Solubility Overview

Triisopropylamine is generally described as being soluble in most organic solvents.[3][5] This is attributed to its nonpolar alkyl groups, which facilitate interaction with a wide array of organic media. Conversely, it exhibits limited solubility in water due to the hydrophobic nature of its isopropyl groups.[3][5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL, mole fraction) for **triisopropylamine** in common organic solvents. This is likely because its applications often presume high miscibility, and precise solubility limits are not typically required for its primary functions as a base or catalyst.

The following table summarizes the qualitative solubility of **triisopropylamine** in various organic solvents based on available information. For precise quantitative determination, the experimental protocols outlined in Section 3 are recommended.



Solvent Class	Solvent	Qualitative Solubility	Temperature (°C)	Pressure (atm)
Alcohols	Methanol	Soluble	Not Specified	Not Specified
Ethanol	Soluble	Not Specified	Not Specified	
Isopropanol	Soluble	Not Specified	Not Specified	
Ketones	Acetone	Soluble	Not Specified	Not Specified
Esters	Ethyl Acetate	Soluble	Not Specified	Not Specified
Ethers	Diethyl Ether	Soluble	Not Specified	Not Specified
Halogenated	Dichloromethane	Soluble	Not Specified	Not Specified
Chloroform	Soluble	Not Specified	Not Specified	
Aromatics	Toluene	Soluble	Not Specified	Not Specified
Alkanes	Hexane	Soluble	Not Specified	Not Specified
Aqueous	Water	Limited Solubility	Not Specified	Not Specified

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for **triisopropylamine**, several established laboratory methods can be employed. The isothermal shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in a solvent.[6]

Isothermal Shake-Flask Method Followed by Gravimetric Analysis

This method involves creating a saturated solution of **triisopropylamine** in the desired solvent at a constant temperature and then determining the concentration of the solute in a known amount of the solution by evaporating the solvent and weighing the residue.

Materials and Equipment:



- **Triisopropylamine** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Volumetric flasks and pipettes
- Analytical balance (accurate to ±0.1 mg)
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- · Evaporating dish or pre-weighed vials
- Drying oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of triisopropylamine to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved triisopropylamine is essential to ensure saturation.
 - Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - Allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved material to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the pipette tip should be fitted with a filter or the solution can be passed through a syringe filter compatible with the solvent.



- Gravimetric Determination:
 - Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or vial.
 - Record the total weight of the dish/vial and the solution.
 - Gently evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.
 - Once the solvent is removed, place the dish/vial in a drying oven at a temperature below the boiling point of triisopropylamine to remove any residual solvent.
 - Cool the dish/vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.[7][8]
- · Calculation of Solubility:
 - Calculate the mass of the dissolved triisopropylamine (the residue).
 - Calculate the mass of the solvent from the total mass of the solution and the mass of the residue.
 - Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent.

Alternative Analytical Techniques

For more rapid or sensitive measurements, the concentration of **triisopropylamine** in the saturated solution can be determined using instrumental methods:

- Gas Chromatography (GC): A known volume of the filtered saturated solution is injected into a gas chromatograph. The concentration is determined by comparing the peak area of triisopropylamine to a calibration curve prepared from standards of known concentrations.
 [9]
- High-Performance Liquid Chromatography (HPLC): Similar to GC, a sample of the saturated solution is analyzed by HPLC. This method is particularly useful if triisopropylamine is derivatized to improve its detection.[2][10][11]

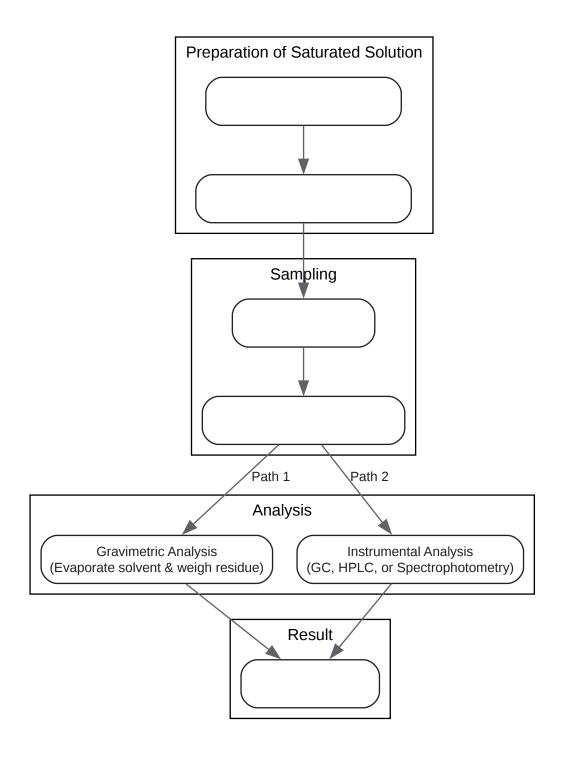


Spectrophotometry: If triisopropylamine exhibits a characteristic absorbance in the UV-Vis spectrum, its concentration in the saturated solution can be determined by measuring the absorbance and comparing it to a calibration curve.[12][13]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of **triisopropylamine** solubility using the isothermal shake-flask method with subsequent analysis.





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Caption: Workflow for determining the solubility of **triisopropylamine**.

Conclusion



Triisopropylamine is a versatile organic base with broad solubility in common organic solvents and limited solubility in water. While precise quantitative solubility data is not readily available in the public domain, this guide provides a framework for its qualitative assessment and outlines detailed experimental protocols for its quantitative determination. The provided methodologies, particularly the isothermal shake-flask method followed by gravimetric or instrumental analysis, offer a reliable approach for researchers and drug development professionals to generate the specific solubility data required for their applications.

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